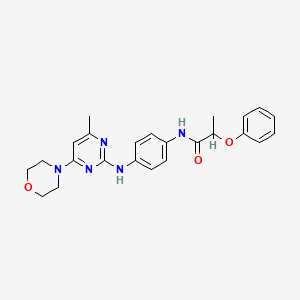

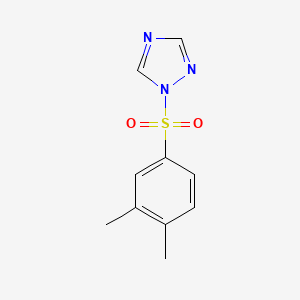

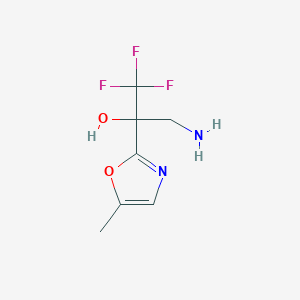

![molecular formula C6H4N2OS2 B2685500 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338404-70-9](/img/structure/B2685500.png)

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C6H4N2OS2. It has an average mass of 184.239 Da and a monoisotopic mass of 183.976501 Da .

Molecular Structure Analysis

The molecular structure of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde consists of a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . Further structural analysis may require advanced techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a density of 1.7±0.1 g/cm3. Its molar refractivity is 48.1±0.5 cm3, and it has a polar surface area of 101 Å2. The compound also exhibits a polarizability of 19.1±0.5 10-24 cm3 and a surface tension of 71.7±7.0 dyne/cm .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, including “6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals, without producing anesthesia or loss of consciousness.

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.

Antimicrobial Activity

Thiazole compounds have been reported to have antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.

Antifungal Activity

The antifungal medication abafungin, which contains a thiazole ring, is used to suppress skin infections caused by various fungi . This suggests that “6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” may also have potential antifungal applications.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives, including “6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, have been found to exhibit antitumor and cytotoxic activities . These compounds have been reported to have potent effects on prostate cancer .

Neuroprotective Activity

Thiazole compounds have been reported to possess neuroprotective properties . Neuroprotective drugs are medications that protect the brain neurons from degeneration and injury, thereby improving brain functions and cognitive performance.

Direcciones Futuras

The future directions for research on 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, related compounds have shown promise in anticancer studies , suggesting potential avenues for future research.

Propiedades

IUPAC Name |

6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c9-3-4-5(10)7-6-8(4)1-2-11-6/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSINZPVCOKCEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C=O)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

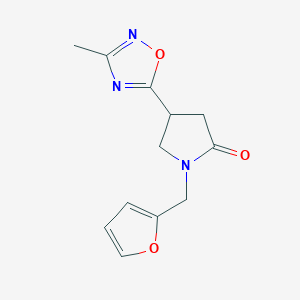

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)

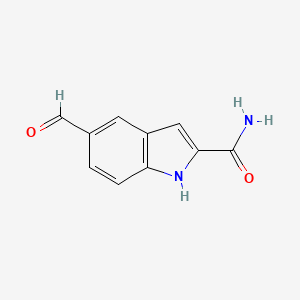

![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)

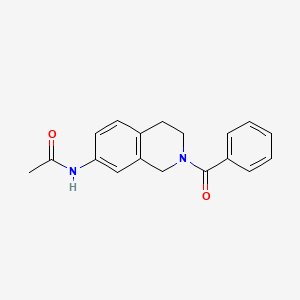

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)

![2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2685440.png)